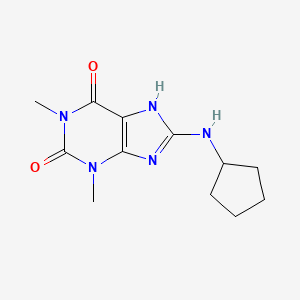

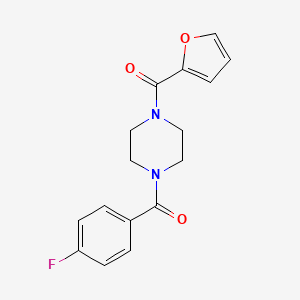

N-(2-methoxyphenyl)-5-quinoxalinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxyphenyl)-5-quinoxalinamine, also known as MQL-5, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. MQL-5 belongs to the quinoxaline family of compounds, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Neuroprotection

N-(2-methoxyphenyl)-5-quinoxalinamine, through its analogs and derivatives, has shown promising applications in neuroprotection, particularly in the context of cerebral ischemia. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor, exhibits potent neuroprotective properties. NBQX is a selective inhibitor of binding to the quisqualate subtype of the glutamate receptor and has shown efficacy in protecting against global ischemia even when administered hours after an ischemic challenge (Sheardown et al., 1990).

Pesticidal Activities

Quinoxaline derivatives have been explored for their potential in pest control. A study synthesizing new quinoxaline compounds revealed their herbicidal, fungicidal, and insecticidal activities. Notably, certain compounds demonstrated significant activity as herbicides and fungicides, with broad-spectrum fungicidal effects against plant pathogens like Colletotrichum species. This highlights the versatility of quinoxaline derivatives in agricultural applications (Liu et al., 2020).

Antibacterial and Antifungal Activities

The synthesis of quinoxaline sulfonamides has unveiled their potential in combating bacterial infections. A study demonstrated the green synthesis of various quinoxaline derivatives, which were then evaluated for their antibacterial activities against pathogens like Staphylococcus spp. and Escherichia coli. These compounds offer a new avenue for antibiotic development, showcasing the chemical diversity and biological relevance of the quinoxaline scaffold (Alavi et al., 2017).

Photoluminescence Applications

Research into photoluminescent compounds has identified quinoxaline derivatives as candidates for such applications, although they face competition from other nitrogen-containing π-extended heterocycles. Investigations into the electrochemical and photophysical properties of these compounds suggest a nuanced understanding of their suitability for luminescence, pointing to areas where quinoxaline derivatives may be optimized or alternatively utilized (Mancilha et al., 2006).

Antituberculosis Agents

Quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and tested for their antituberculosis activity, with certain derivatives showing significant efficacy. These findings underscore the potential of quinoxaline derivatives in the development of new therapeutics against tuberculosis, highlighting their role in addressing global health challenges (Jaso et al., 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)quinoxalin-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-19-14-8-3-2-5-11(14)18-13-7-4-6-12-15(13)17-10-9-16-12/h2-10,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWAHMGUJLXGOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=CC3=NC=CN=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenoxy-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B5576014.png)

![N-{2-[2-(2-pyridinyl)ethyl]phenyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5576021.png)

![2-[(4-amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5576030.png)

![5-[(4-isopropylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5576035.png)

![4-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5576041.png)

![2,2'-[1,5-naphthalenediylbis(thio)]diacetic acid](/img/structure/B5576044.png)

![1-[(3-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5576049.png)

![1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-3-piperidinecarboxamide](/img/structure/B5576077.png)